Ilexsaponin A1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

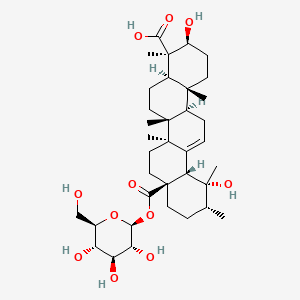

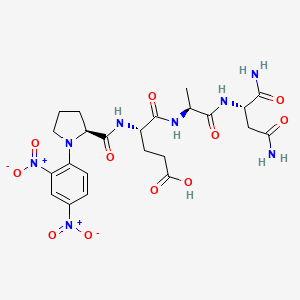

Ilexsaponin A1 is a major bioactive ingredient of Ilex pubescens . It is one of the most representative triterpene saponin components in the roots of I. pubescens . It has shown effects in anticoagulation and antithrombosis, attenuating ischemia-reperfusion-induced myocardial, angiogenesis, and inhibiting phosphodiesterase .

Synthesis Analysis

Ilexsaponin A1 is isolated from the roots of I. pubescens . An accurate and sensitive LC-MS/MS method for the determination of Ilexsaponin A1 in General Anaerobic Medium (GAM) broth was established and systematically validated . This method was applied to screen and study the metabolic potential of the intestinal bacterial strains in an anaerobic incubation system .Molecular Structure Analysis

The molecular structure of Ilexsaponin A1 is characterized by a molecular weight of 664.82 . It is a triterpene saponin .Chemical Reactions Analysis

Ilexsaponin A1 can be metabolized by intestinal bacterial strains such as Enterobacter sakazakii, Bifidobacterium breve, Bifidobacterium adolescentis, Bifidobacterium catenulatum, and Bifidobacterium angulatum . These bacteria have a potential effect to metabolize Ilexsaponin A1 to different extents .Physical And Chemical Properties Analysis

Ilexsaponin A1 is a triterpene saponin . Its molecular weight is 664.82 .Wissenschaftliche Forschungsanwendungen

Anticoagulation and Antithrombosis

Ilexsaponin A1 has been shown to have effects in anticoagulation and antithrombosis . This means it can prevent blood clots from forming, which is crucial in the prevention of diseases such as stroke and heart attack.

Attenuating Ischemia-Reperfusion-Induced Myocardial

Ilexsaponin A1 has been found to attenuate ischemia-reperfusion-induced myocardial . This refers to the damage caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen. The compound’s ability to attenuate this process can help in the treatment of conditions like heart attacks.

Angiogenesis

Ilexsaponin A1 has been found to promote angiogenesis . Angiogenesis is the formation of new blood vessels from pre-existing ones, which is crucial in many physiological and pathological processes. The pro-angiogenic effect of Ilexsaponin A1 is reflected in its ability to promote proliferation, migration, invasion, and tube formation of endothelial cells .

Inhibiting Phosphodiesterase

Ilexsaponin A1 has been found to inhibit phosphodiesterase . Phosphodiesterases are a group of enzymes that break down the phosphodiester bond, which is crucial in many biological processes. By inhibiting these enzymes, Ilexsaponin A1 can influence various physiological processes.

Intestinal Bacterial Metabolic Study

Ilexsaponin A1 has been used in intestinal bacterial metabolic studies . The compound has been used to reveal the key intestinal bacterial strains responsible for its metabolism and clarify their metabolic behavior .

Improving Intestinal Barrier Function

Ilexsaponin A1 exhibits anti-inflammatory activities and improves intestinal barrier function . This means it can help maintain the integrity of the intestinal barrier, which is crucial for preventing harmful substances from entering the body.

Wirkmechanismus

Target of Action

Ilexsaponin A1, a major bioactive ingredient of Ilex pubescens, primarily targets human umbilical vein endothelial cells (HUVECs) . It also interacts with bile acid (BA) metabolism , which is an attractive therapeutic target in nonalcoholic fatty liver disease (NAFLD) .

Mode of Action

Ilexsaponin A1 promotes cell proliferation, migration, invasion, and tube formation in HUVECs . It also rescues blood vessel loss in vascular insufficient zebrafish . This compound upregulates p-Akt, p-mTOR, p-Src, p-FAK, p-MEK, and p-Erk1/2 in HUVECs , indicating its interaction with these signaling proteins.

Biochemical Pathways

Ilexsaponin A1 affects several biochemical pathways. It activates the Akt/mTOR, MAPK/ERK, and Src- and FAK-dependent signaling pathways . In the context of NAFLD, it increases BA synthesis in the alternative pathway by upregulating the gene expression levels of sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .

Pharmacokinetics

The bioavailability of Ilexsaponin A1 and its conversion to its metabolite, ilexgenin A, are significantly inhibited by antibiotic-treated rats after oral administration . This suggests that the compound’s ADME properties and bioavailability are influenced by the presence of antibiotics.

Result of Action

The administration of Ilexsaponin A1 significantly decreases serum total cholesterol, attenuates liver steatosis, and decreases total hepatic BA levels in high-fat diet-induced NAFLD mice . It also accelerates efflux and decreases uptake of BA in the liver by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .

Action Environment

Environmental factors, such as diet and the presence of antibiotics, can influence the action of Ilexsaponin A1. For instance, its therapeutic effects on high-fat diet-induced NAFLD have been demonstrated . Moreover, antibiotics can suppress the hydrolysis reaction of Ilexsaponin A1 in the intestinal tract, affecting its bioavailability .

Safety and Hazards

Zukünftige Richtungen

Ilexsaponin A1 and probably I. pubescens, a major source of Ilexsaponin A1, could be developed as a potential therapeutic agent for preventing or treating cardiovascular diseases and/or other diseases related to vascular insufficiency . The experiments illustrated that β-glucosidase activity inhibited by antibiotics suppressed the hydrolysis reaction of Ilexsaponin A1 in the intestinal tract . IA1 and IA play a synergistic role in exerting effects .

Eigenschaften

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFZJSUJFSUBQU-MOJLLMCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ilexsaponin A1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)